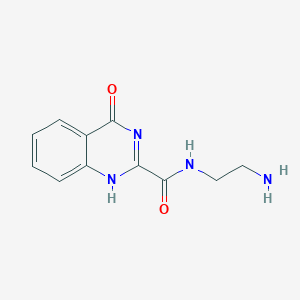

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, also known as EAI045, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with the development of various types of cancer, making it an attractive target for cancer therapy.

Mecanismo De Acción

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide binds to the inactive conformation of EGFR and stabilizes it in this state, preventing its activation and downstream signaling. This mechanism is different from that of first-generation EGFR inhibitors, which compete with ATP for binding to the active conformation of EGFR. This compound has been shown to selectively target EGFR mutants, such as L858R and exon 19 deletions, while sparing wild-type EGFR and other receptor tyrosine kinases.

Biochemical and Physiological Effects:

This compound has been found to inhibit the proliferation and survival of cancer cells with EGFR mutations, both in vitro and in vivo. It also induces apoptosis and cell cycle arrest in these cells. In addition, this compound has been shown to reduce the activation of downstream signaling pathways, such as AKT and ERK, in EGFR-mutant cancer cells. However, this compound has no significant effect on the growth of cancer cells with wild-type EGFR or other receptor tyrosine kinases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide is its high selectivity for EGFR mutants, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which may affect its bioavailability and solubility in cell culture media. In addition, this compound has not been tested in clinical trials yet, so its safety and efficacy in humans are still unknown.

Direcciones Futuras

There are several potential future directions for the development of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide. One direction is to investigate its efficacy in combination with other targeted therapies, such as MEK inhibitors, in the treatment of EGFR-mutant cancers. Another direction is to explore its potential in the treatment of other types of cancer with EGFR mutations, such as colorectal cancer and pancreatic cancer. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of this compound is also an area of active research.

Métodos De Síntesis

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with ethylenediamine, followed by reduction, cyclization, and amidation. The final product is obtained as a yellow solid with a purity of over 95%.

Aplicaciones Científicas De Investigación

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of non-small cell lung cancer (NSCLC) and glioblastoma multiforme (GBM). It has been shown to effectively inhibit the growth of EGFR-mutant cancer cells both in vitro and in vivo. This compound has also been found to overcome resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib, which are commonly used in the treatment of NSCLC. Furthermore, this compound has demonstrated synergistic effects with other targeted therapies, such as MEK inhibitors, in suppressing the growth of cancer cells.

Propiedades

Fórmula molecular |

C11H12N4O2 |

|---|---|

Peso molecular |

232.24 g/mol |

Nombre IUPAC |

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide |

InChI |

InChI=1S/C11H12N4O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6,12H2,(H,13,17)(H,14,15,16) |

Clave InChI |

BTYPOPQKQUZBHM-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN |

SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)

![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252255.png)

![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)

![N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252257.png)

![6-methyl-N-[2-(propionylamino)ethyl]nicotinamide](/img/structure/B252261.png)

![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252262.png)

![N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252267.png)

![N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252268.png)

![N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252269.png)

![6-Methyl-N-[2-(3,4,5-trimethoxy-benzoylamino)-ethyl]-nicotinamide](/img/structure/B252270.png)

![N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252271.png)

![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252272.png)